molecular formula C14H14N2O7S2 B12427985 N-Methylsulfonyl Nimesulide-d5

N-Methylsulfonyl Nimesulide-d5

Cat. No.: B12427985
M. Wt: 391.4 g/mol
InChI Key: DGTALLPFLVLCNQ-DKFMXDSJSA-N
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Description

N-Methylsulfonyl Nimesulide-d5 is a deuterated derivative of N-Methylsulfonyl Nimesulide, a compound known for its anti-inflammatory and analgesic properties. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylsulfonyl Nimesulide-d5 involves the incorporation of deuterium atoms into the N-Methylsulfonyl Nimesulide moleculeThe exact synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration. The production process is carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methylsulfonyl Nimesulide-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .

Scientific Research Applications

N-Methylsulfonyl Nimesulide-d5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methylsulfonyl Nimesulide-d5 is similar to that of Nimesulide. It primarily acts as a cyclooxygenase-2 inhibitor, reducing the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it inhibits the release of oxidants from activated neutrophils and has a scavenging effect on hypochlorous acid. These actions contribute to its anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

N-Methylsulfonyl Nimesulide-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and properties.

Properties

Molecular Formula

C14H14N2O7S2

Molecular Weight

391.4 g/mol

IUPAC Name

N-methylsulfonyl-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide

InChI

InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D

InChI Key

DGTALLPFLVLCNQ-DKFMXDSJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])N(S(=O)(=O)C)S(=O)(=O)C)[2H])[2H]

Canonical SMILES

CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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